molecular formula C10H11ClO3 B1598534 2-Benzyloxyethyl chloroformate CAS No. 56456-19-0

2-Benzyloxyethyl chloroformate

Cat. No. B1598534
CAS RN: 56456-19-0
M. Wt: 214.64 g/mol
InChI Key: QXVIJZMVCKUMER-UHFFFAOYSA-N
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Description

2-Benzyloxyethyl chloroformate, also referred to as 2-phenylmethoxyethyl carbonochloridate, is an organic compound . It has a molecular formula of C10H11ClO3 and a molecular weight of 214.65 g/mol .


Molecular Structure Analysis

The molecular structure of 2-Benzyloxyethyl chloroformate can be represented by the SMILES string C1=CC=C(C=C1)COCCOC(=O)Cl . The InChI representation is InChI=1S/C10H11ClO3/c11-10(12)14-7-6-13-8-9-4-2-1-3-5-9/h1-5H,6-8H2 .


Physical And Chemical Properties Analysis

2-Benzyloxyethyl chloroformate has a vapor pressure of 1.36 mmHg at 20 °C . It has a refractive index (n20/D) of 1.508 and a density of 1.19 g/mL at 25 °C .

Scientific Research Applications

Synthesis of Benzoxazinone Derivatives

2-Benzyloxyethyl chloroformate is used in the synthesis of benzoxazinone derivatives. A study by Shariat and Abdollahi (2004) demonstrates its role in producing 2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one, a known benzoxazinone derivative. This process involves reactions with acyl chloride derivative N-phthaloylglycine and anthranilic acid in chloroform, followed by cyclization using cyanuric chloride (Shariat & Abdollahi, 2004).

Selective N-Debenzylation of Tertiary Alkylamines

Campbell et al. (1987) describe the use of β-trimethylsilylethyl chloroformate for the efficient and selective cleavage of benzyl groups from tertiary alkylamines. This method is compatible with a broad range of functionalities due to its avoidance of strong hydrolytic or acidic solvolytic conditions (Campbell, Pilipauskas, Khanna, & Rhodes, 1987).

Inhibition of Mild Steel Corrosion

Chafiq et al. (2020) discuss the use of 2-benzyloxyethyl chloroformate derivatives for corrosion inhibition in mild steel. These compounds were evaluated for their effectiveness in acidic solutions, demonstrating significant corrosion resistance. The study highlights the role of π-electrons and lone-pair electrons in effective corrosion inhibition (Chafiq et al., 2020).

Synthesis of Benzoxazolones

Maleski, Osborne, and Cline (1991) utilized phenyl chloroformate for the direct synthesis of 2(3H)-benzoxazolones from 2-aminophenols and phenyl chloroformate. This method accommodates a variety of substituents, demonstrating the versatility of chloroformate derivatives in organic synthesis (Maleski, Osborne, & Cline, 1991).

Synthesis of Strobilurin B

Popovsky, Stepanov, and Grigorieva (2012) conducted a study on the condensation of 4-benzyloxybutanal N-tert-butylimine with 4-chloro-3-methoxycinnamic aldehyde, yielding (2E,4E)-2-(2-benzyloxyethyl)-5-(4-chloro-3-methoxyphenyl)penta-2,4-dienal. This compound serves as a key intermediate in the synthesis of strobilurin B, an important fungicide (Popovsky, Stepanov, & Grigorieva, 2012).

Safety And Hazards

2-Benzyloxyethyl chloroformate is classified as Eye Dam. 1 - Skin Corr. 1B . It has the signal word “Danger” and the hazard statement H314, which means it causes severe skin burns and eye damage . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P303 + P361 + P353 (if on skin (or hair): take off immediately all contaminated clothing. Rinse skin with water/shower), P304 + P340 + P310 (IF INHALED: remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor/physician), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P363 (wash contaminated clothing before reuse), and P405 (store locked up) .

properties

IUPAC Name

2-phenylmethoxyethyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c11-10(12)14-7-6-13-8-9-4-2-1-3-5-9/h1-5H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXVIJZMVCKUMER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCOC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50404296
Record name 2-Benzyloxyethyl chloroformate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyloxyethyl chloroformate

CAS RN

56456-19-0
Record name 2-(Phenylmethoxy)ethyl carbonochloridate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56456-19-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzyloxyethyl chloroformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Benzyloxyethyl chloroformate
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Synthesis routes and methods

Procedure details

22.7 G. (150 mmoles) of 2-benzyloxyethanol is added dropwise with stirring to 188 ml. (300 mmoles) of a 17.2% phosgene solution in benzene cooled in an ice bath with protection from moisture. The addition is complete in 40 minutes and the solution is stirred in the ice bath for an additional hour. The reaction mixture is allowed to warm to room temperature and stirred overnight. A stream of nitrogen is passed through the solution to remove the excess phosgene and HCl. The reaction mixture is evaporated to dryness in vacuo affording 32.2 g. of a light orange residual oil. Infrared analysis reveals a strong carbonyl absorption and minimal hydroxy absorption. The material is used as is in the next step.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
PC Nguyen, V Delorme, A Benarouche, A Guy… - Bioorganic …, 2018 - Elsevier
… Prepared using 2-benzyloxyethyl chloroformate 4a and phenylhydrazine hydrochloride 3 applying similar method as described above for 6a. Analytical data for BePOX: pale yellow oil (…
Number of citations: 19 www.sciencedirect.com
V Point, A Bénarouche, J Zarrillo, A Guy… - European Journal of …, 2016 - Elsevier
… 2-benzyloxyethyl chloroformate 2a (10 g, 8.4 mL, 46.4 mmol, 1.1 equiv.) was then added dropwise over a period of 30 min at 0–5 C and allowed to stir for 24 …
Number of citations: 18 www.sciencedirect.com
SKS Saeed Al Kaabi - 2019 - scholarworks.uaeu.ac.ae
Natural products provide many bioactive lead molecules for the discovery of new medicines. Naturally, derived phytochemicals have exhibited tremendous biological activities including …
Number of citations: 1 scholarworks.uaeu.ac.ae

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